2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
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Overview
Description
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core with ethoxy and methoxy substituents on the phenyl ring, as well as a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core. The ethoxy and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 2-(4-Methoxy-3-ethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Uniqueness
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the specific combination of ethoxy and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c1-3-23-14-7-5-10(9-15(14)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
LHXUAWIXLPPKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
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